molecular formula C15H8BrFO4S B2680114 6-bromo-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one CAS No. 904450-38-0

6-bromo-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B2680114
CAS No.: 904450-38-0
M. Wt: 383.19
InChI Key: JLVNJDHQZTWGDN-UHFFFAOYSA-N
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Description

6-Bromo-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a chromenone derivative followed by sulfonylation with 2-fluorobenzenesulfonyl chloride. The reaction conditions often require the use of a base such as pyridine or triethylamine to facilitate the sulfonylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of desulfonylated products.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Desulfonylated chromenone derivatives.

    Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of inflammatory mediators or disruption of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-chloro-2-fluorobenzenesulfonyl fluoride
  • 6-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride

Uniqueness

What sets 6-bromo-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one apart from similar compounds is its unique combination of bromine, fluorine, and sulfonyl groups attached to the chromenone core. This unique structure imparts specific chemical reactivity and biological activity that can be leveraged in various applications.

Properties

IUPAC Name

6-bromo-3-(2-fluorophenyl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrFO4S/c16-10-5-6-12-9(7-10)8-14(15(18)21-12)22(19,20)13-4-2-1-3-11(13)17/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVNJDHQZTWGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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